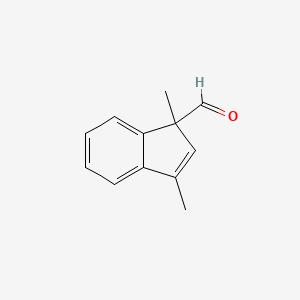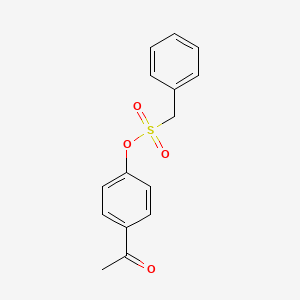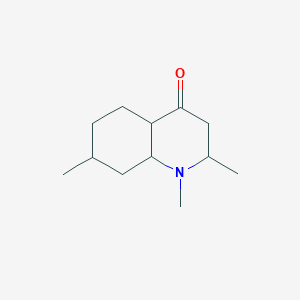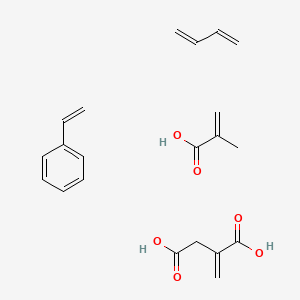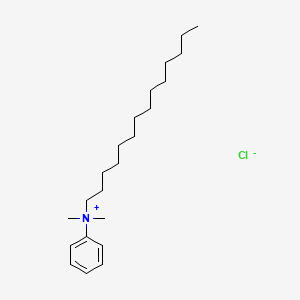
10-Nonyl-10H-phenoxarsinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Nonyl-10H-phenoxarsinine is a chemical compound known for its unique structure and properties. It belongs to the class of organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Nonyl-10H-phenoxarsinine typically involves the reaction of phenoxarsine with nonyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
10-Nonyl-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of lower oxidation state arsenic compounds.
Substitution: Formation of substituted phenoxarsine derivatives.
Aplicaciones Científicas De Investigación
10-Nonyl-10H-phenoxarsinine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 10-Nonyl-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include the inhibition of key metabolic enzymes and the induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
10,10’-Oxydiphenoxarsine: Similar structure but with an oxygen bridge between two phenoxarsine units.
Phenoxarsine oxide: Contains an oxygen atom bonded to the arsenic atom.
Nonylphenol: Similar nonyl group but lacks the arsenic atom.
Uniqueness
10-Nonyl-10H-phenoxarsinine is unique due to the presence of both a nonyl group and an arsenic atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
55369-41-0 |
|---|---|
Fórmula molecular |
C21H27AsO |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
10-nonylphenoxarsinine |
InChI |
InChI=1S/C21H27AsO/c1-2-3-4-5-6-7-12-17-22-18-13-8-10-15-20(18)23-21-16-11-9-14-19(21)22/h8-11,13-16H,2-7,12,17H2,1H3 |
Clave InChI |
ANRBWVPFJFNFGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)

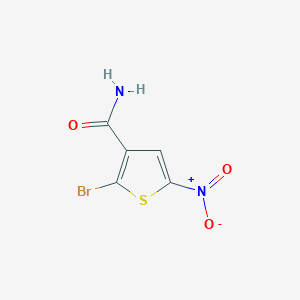
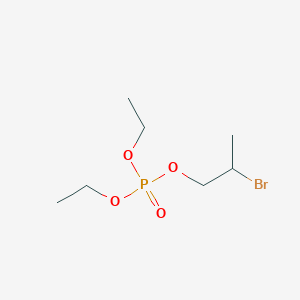
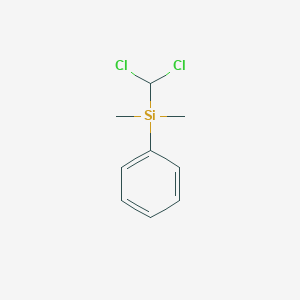

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
